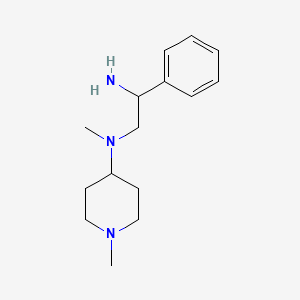

N-(2-amino-2-phenylethyl)-N,1-dimethylpiperidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-amino-2-phenylethyl)-N,1-dimethylpiperidin-4-amine” is a chemical compound with the molecular formula C12H20N2 . It has an average mass of 192.301 Da and a monoisotopic mass of 192.162643 Da . This compound is also known by other names such as N2,N2-Diethyl-1-phenyl-1,2-ethanediamine .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 20 hydrogen atoms, and 2 nitrogen atoms . The structure includes freely rotating bonds, which contribute to its physical and chemical properties .Physical and Chemical Properties Analysis

“this compound” has a density of 1.0±0.1 g/cm3, a boiling point of 275.2±28.0 °C at 760 mmHg, and a flash point of 113.2±19.1 °C . It has a molar refractivity of 61.6±0.3 cm3, and it accepts 2 hydrogen bonds . The compound has a polar surface area of 29 Å2 and a molar volume of 200.0±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Fluorescence Enhancement : N-phenyl derivatives of aminostilbenes, such as N-(2-amino-2-phenylethyl)-N,1-dimethylpiperidin-4-amine, have been found to enhance fluorescence. This is due to a more planar ground-state geometry around the nitrogen atom, a red shift in absorption and fluorescence spectra, and a less distorted structure in the fluorescent excited state, which leads to low photoisomerization and high fluorescence yields (Yang, Chiou, & Liau, 2002).

Degradable Polymer Synthesis : This compound has applications in the synthesis of poly(β-amino esters), which are significant for biomedical applications. The polymerization with diacrylate esters yields polymers that hydrolytically degrade to yield beta-amino acids, showing potential for non-cytotoxic, degradable materials useful in medical fields (Lynn & Langer, 2000).

Stereochemical Synthesis : In the field of stereochemical synthesis, it is a key intermediate. For example, it is crucial in the preparation of premafloxacin, an antibiotic for veterinary use. The process involves an asymmetric Michael addition and a stereoselective alkylation, highlighting its importance in producing stereochemically complex molecules (Fleck, McWhorter, DeKam, & Pearlman, 2003).

Hydrogel Functional Modification : This compound is used in modifying poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amines. The resultant polymers show increased swelling degrees and thermal stability, indicating its role in enhancing material properties for possible medical applications (Aly & El-Mohdy, 2015).

Supramolecular Chemistry : It also finds application in the formation of supramolecular organic salts. These salts are constructed through strong and weak non-covalent interactions between 2-aminoheterocyclic compounds and carboxylic acid derivatives, demonstrating its role in the development of complex molecular architectures (Jin et al., 2011).

Eigenschaften

IUPAC Name |

N'-methyl-N'-(1-methylpiperidin-4-yl)-1-phenylethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3/c1-17-10-8-14(9-11-17)18(2)12-15(16)13-6-4-3-5-7-13/h3-7,14-15H,8-12,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBICFQKMDXFBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N(C)CC(C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]phenyl}methanamine](/img/structure/B6142648.png)

![7-{bicyclo[2.2.1]heptan-2-ylmethyl}-1-(2-methylpropyl)-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B6142658.png)

![2-[4-(3-oxobutyl)phenoxy]propanoic acid](/img/structure/B6142679.png)

![3-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide](/img/structure/B6142694.png)

![1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B6142711.png)

![[4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine](/img/structure/B6142719.png)

![2-{[2-(dimethylamino)ethyl]sulfanyl}acetic acid](/img/structure/B6142752.png)